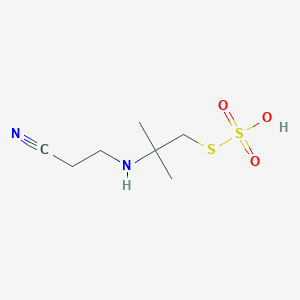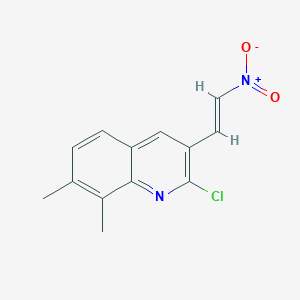
E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline involves several steps. One common synthetic route includes the reaction of 2-chloro-7,8-dimethylquinoline with a nitroalkene under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline has several scientific research applications:
作用機序
The mechanism of action of E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit certain enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the nitro and methyl groups, resulting in different chemical properties and biological activities.
7,8-Dimethylquinoline: Lacks the chloro and nitro groups, leading to variations in reactivity and applications.
2-Nitroquinoline:
The presence of the chloro, methyl, and nitro groups in this compound makes it unique and contributes to its specific chemical and biological properties .
特性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC名 |
2-chloro-7,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-4-10-7-11(5-6-16(17)18)13(14)15-12(10)9(8)2/h3-7H,1-2H3/b6-5+ |
InChIキー |
UABJRIWTAFAIRD-AATRIKPKSA-N |
異性体SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl)C |
正規SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



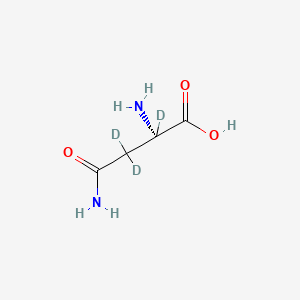

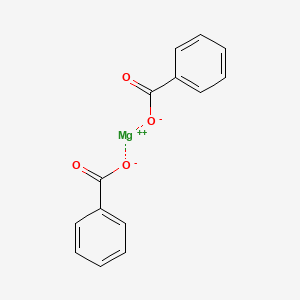
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
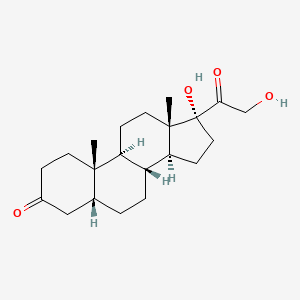
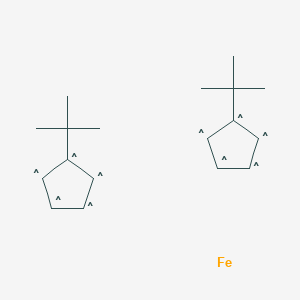
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
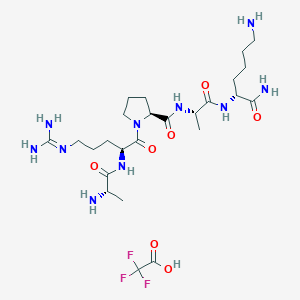
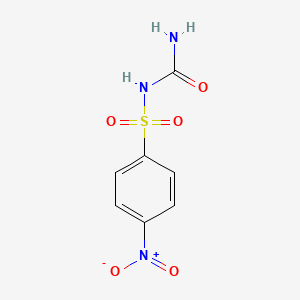

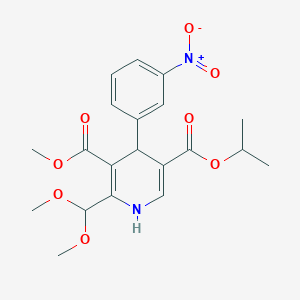
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
